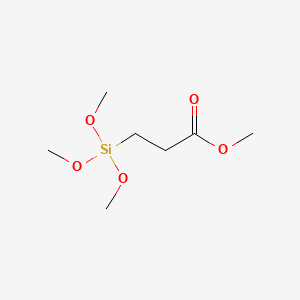

2-(Carbomethoxy)ethyltrimethoxysilane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Carbomethoxy)ethyltrimethoxysilane can be synthesized through the reaction of trimethoxysilane with methyl acrylate under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carbomethoxy)ethyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Condensation: It can react with other silanes or silanols to form siloxane networks.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions at neutral or slightly acidic pH.

Condensation: Catalysts such as acids or bases can be used to promote the reaction.

Substitution: Various nucleophiles can be used to replace the methoxy groups.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane networks.

Substitution: Functionalized silanes with different organic groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

CETMS is characterized by its trimethoxysilane group, which allows it to bond effectively with inorganic substrates, while the carbomethoxy group enhances its interaction with organic materials. This dual functionality enables CETMS to modify surfaces for improved adhesion and compatibility across different materials.

Key Properties:

- Chemical Formula: C₁₁H₂₁O₄Si

- Boiling Point: 75°C at 15 mmHg

- Density: 1.069 g/mL

- Refractive Index: 1.410 at 20°C

Mechanism of Action:

- Surface Modification: CETMS interacts with cellulose nanocrystals (CNCs), modifying their surface properties.

- Chemical Reactions: Under hydrolysis, CETMS can form silanols that condense into siloxane networks, enhancing material properties.

Scientific Research Applications

CETMS has diverse applications across several fields:

Material Science

- Surface Modification: CETMS is used to enhance the adhesion between organic and inorganic materials, crucial for developing composite materials with superior mechanical properties .

- Precursor for Hybrid Materials: It serves as a precursor for creating organic-inorganic hybrid materials through co-polymerization with other organosilanes or inorganic precursors.

Biomedicine

- Drug Delivery Systems: CETMS-modified CNCs have shown promise in drug delivery applications, improving the stability and bioavailability of therapeutic agents .

- Medical Devices: Its ability to functionalize biomolecules enhances compatibility in medical devices, leading to improved performance in biological assays.

Industrial Applications

- Coatings and Adhesives: CETMS is employed in formulating coatings and adhesives that require enhanced durability and performance under various environmental conditions .

- Specialized Formulations: It can also be incorporated into specialized formulations for plastics and rubber, contributing to their mechanical strength and chemical resistance .

Case Study 1: Functionalization of Cellulose Nanocrystals

In a study exploring the functionalization of CNCs using CETMS in choline lactate ionic liquid, researchers demonstrated that CETMS effectively modified the surface properties of CNCs. The study highlighted that reaction conditions significantly influence the degree of functionalization achieved .

| Parameter | Result |

|---|---|

| Reaction Medium | Choline lactate |

| Functionalization Rate | Up to 45% |

| Characterization Method | Thermogravimetric Analysis (TGA) |

Case Study 2: Gene Delivery Systems

CETMS was utilized in developing nanovector-based solutions aimed at enhancing gene delivery in porcine models. The study reported improved cellular uptake of therapeutic agents when using CETMS-modified carriers, showcasing its potential in biomedical applications .

Wirkmechanismus

The mechanism of action of 2-(Carbomethoxy)ethyltrimethoxysilane involves its ability to form covalent bonds with both organic and inorganic substrates. The hydrolyzable methoxy groups react with hydroxyl groups on surfaces, forming siloxane bonds. This results in a strong and durable interface between different materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyltrimethoxysilane: Similar in structure but lacks the carbomethoxy group.

Vinyltrimethoxysilane: Contains a vinyl group instead of the carbomethoxy group.

Phenyltrimethoxysilane: Contains a phenyl group instead of the carbomethoxy group.

Uniqueness

2-(Carbomethoxy)ethyltrimethoxysilane is unique due to its carbomethoxy group, which provides additional functionality and reactivity compared to other silanes. This makes it particularly useful in applications requiring enhanced adhesion and compatibility between organic and inorganic phases .

Biologische Aktivität

2-(Carbomethoxy)ethyltrimethoxysilane (2CETMS) is an organosilicon compound with significant potential in various biological applications, particularly in the modification of biomaterials and drug delivery systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

2CETMS has the chemical formula C₁₁H₂₁O₄Si and features a trimethoxysilane group that enables it to act as a silane coupling agent. This compound is characterized by its ability to form strong bonds with both organic and inorganic materials, enhancing their compatibility and functionality in various applications.

The biological activity of 2CETMS primarily involves its interaction with cellulose nanocrystals (CNCs). The functionalization of CNCs with 2CETMS modifies their surface properties, which is crucial for enhancing their applicability in biological assays and drug delivery systems. The mechanism includes:

- Surface Modification : The trimethoxysilyl group binds to inorganic substrates while the carbomethoxy group interacts with organic components through hydrogen bonding or ionic interactions. This dual functionality allows for improved adhesion and compatibility between different materials .

- Functionalization of Biomolecules : By modifying the surface properties of CNCs, 2CETMS enhances their interaction with biomolecules, leading to improved performance in medical devices and drug delivery applications .

Case Studies

-

Functionalization of Cellulose Nanocrystals :

- A study utilized 2CETMS as a silane coupling agent to functionalize CNCs in a choline lactate ionic liquid. The results showed that varying the CNC:silane ratio optimized the functionalization process, resulting in enhanced surface characteristics suitable for biological applications .

- Table 1: Functionalization Results

Sample % S Sulfated CNCs 0.53 ± 0.03 Desulfated CNCs 0.04 ± 0.0001

- Drug Delivery Systems :

Applications

The versatility of 2CETMS extends across various fields, including:

- Biomedical Engineering : Enhancing the performance of medical devices through improved material compatibility.

- Drug Delivery : Functionality improvements for nanocarriers used in targeted therapies.

- Material Science : Creating composite materials with enhanced mechanical properties through effective coupling between organic and inorganic components .

Safety and Toxicity

While 2CETMS shows promising biological activity, it is important to note its safety profile. The compound can cause serious eye irritation and respiratory tract irritation upon exposure. Methanol, a hydrolysis product, poses additional health risks such as nausea and potential central nervous system effects .

Eigenschaften

IUPAC Name |

methyl 3-trimethoxysilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLTZAGUXSAJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436653 | |

| Record name | AG-H-04390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76301-00-3 | |

| Record name | AG-H-04390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbmethoxyethyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.